7-(2-chlorophenyl)-4-(2,4-dimethoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione
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Overview
Description
The compound 7-(2-chlorophenyl)-4-(2,4-dimethoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione is a complex organic molecule featuring a thiazepane ring, a chlorophenyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-4-(2,4-dimethoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazepane Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-chlorophenylamine and a thioamide under acidic conditions.
Introduction of the Dioxido Group: Oxidation of the thiazepane ring using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Dimethoxyphenyl Group: This step might involve a Friedel-Crafts acylation reaction where the dimethoxybenzene is reacted with an acyl chloride derivative of the thiazepane intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazepane ring can undergo further oxidation to introduce additional functional groups.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like nitro, amino, or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, 7-(2-chlorophenyl)-4-(2,4-dimethoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, this compound may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine
In medicinal chemistry, this compound might be explored for its potential therapeutic effects. Its structural features suggest it could interact with biological targets involved in diseases such as cancer or neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(2-chlorophenyl)-4-(2,4-dimethoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The chlorophenyl and dimethoxyphenyl groups could facilitate binding to hydrophobic pockets in proteins, while the thiazepane ring might interact with polar or charged residues.
Comparison with Similar Compounds
Similar Compounds
- (7-(2-Bromophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2,4-dimethoxyphenyl)methanone
- (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3,4-dimethoxyphenyl)methanone
Uniqueness
The unique combination of a thiazepane ring with both chlorophenyl and dimethoxyphenyl groups sets 7-(2-chlorophenyl)-4-(2,4-dimethoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione apart from similar compounds. This structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(2,4-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO5S/c1-26-14-7-8-16(18(13-14)27-2)20(23)22-10-9-19(28(24,25)12-11-22)15-5-3-4-6-17(15)21/h3-8,13,19H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOUFKXRHJKLBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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